N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine N4-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine is a building block that has been used in the synthesis of oligodeoxyribonucleotides.
The 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite derivatives of N4-benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine (DMT-dCBz) participates in Diels-Alder reaction between diene-modified oligonucleotides and maleimide-derivatized peptides.

Brand Name: Vulcanchem
CAS No.: 67219-55-0
VCID: VC21248348
InChI: InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)
SMILES: COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O
Molecular Formula: C37H35N3O7
Molecular Weight: 633.7 g/mol

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine

CAS No.: 67219-55-0

Cat. No.: VC21248348

Molecular Formula: C37H35N3O7

Molecular Weight: 633.7 g/mol

* For research use only. Not for human or veterinary use.

N4-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine - 67219-55-0

Specification

Description N4-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine is a building block that has been used in the synthesis of oligodeoxyribonucleotides.
The 3′-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite derivatives of N4-benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxycytidine (DMT-dCBz) participates in Diels-Alder reaction between diene-modified oligonucleotides and maleimide-derivatized peptides.

CAS No. 67219-55-0
Molecular Formula C37H35N3O7
Molecular Weight 633.7 g/mol
IUPAC Name N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Standard InChI InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-32-31(41)23-34(47-32)40-22-21-33(39-36(40)43)38-35(42)25-9-5-3-6-10-25/h3-22,31-32,34,41H,23-24H2,1-2H3,(H,38,39,42,43)
Standard InChI Key MYSNCIZBPUPZMQ-UHFFFAOYSA-N
Isomeric SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O
SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O
Canonical SMILES COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O
Appearance Powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator